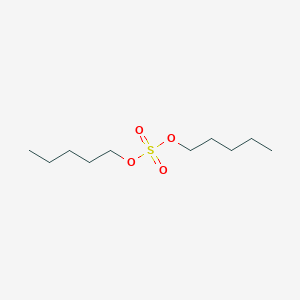
1-Cyclohexyl-4-nitropyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-nitropyrazole is a chemical compound characterized by a cyclohexyl group attached to the fourth position of a nitropyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-nitropyrazole can be synthesized through nitration reactions involving pyrazole derivatives. The nitration process typically involves the use of nitrating agents such as nitric acid or nitronium tetrafluoroborate under controlled conditions to achieve selective mono-nitration.
Industrial Production Methods: In an industrial setting, continuous-flow processes are employed to enhance the efficiency and selectivity of the nitration reaction. These processes are designed to shorten reaction times and improve the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-4-nitropyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of cyclohexyl-4-aminopyrazole.
Substitution: Introduction of various alkyl or aryl groups at the nitro position.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its pharmacological effects, such as anti-inflammatory and analgesic properties.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Cyclohexyl-4-nitropyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group on the pyrazole ring plays a crucial role in its biological activity, influencing pathways related to inflammation and pain modulation.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-4-nitropyrazole is compared with other similar compounds, such as 1-methyl-4-nitropyrazole and 1-ethyl-4-nitropyrazole. While these compounds share structural similarities, this compound is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical processes, pharmaceuticals, and materials.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGPABUZVDTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295936 |
Source


|
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-22-2 |
Source


|
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)






![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)




